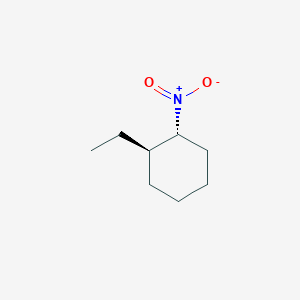
(1R,2R)-1-Ethyl-2-nitrocyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1-Ethyl-2-nitrocyclohexane is a chiral organic compound with a cyclohexane ring substituted by an ethyl group at the first carbon and a nitro group at the second carbon The compound’s stereochemistry is defined by the (1R,2R) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Ethyl-2-nitrocyclohexane typically involves the nitration of (1R,2R)-1-ethylcyclohexane. One common method is the electrophilic nitration reaction, where (1R,2R)-1-ethylcyclohexane is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired enantiomerically pure product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Ethyl-2-nitrocyclohexane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using metal hydrides like lithium aluminum hydride.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Reduction: (1R,2R)-1-Ethyl-2-aminocyclohexane.
Oxidation: (1R,2R)-1-Ethyl-2-carboxycyclohexane.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,2R)-1-Ethyl-2-nitrocyclohexane has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of chiral compounds.
Medicinal Chemistry: The compound’s derivatives are explored for their potential pharmacological activities, including as precursors to drugs targeting specific biological pathways.
Catalysis: It is used in the development of chiral catalysts for enantioselective reactions, enhancing the production of enantiomerically pure compounds.
Material Science: The compound is investigated for its potential use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Ethyl-2-nitrocyclohexane depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-Methyl-2-nitrocyclohexane: Similar structure with a methyl group instead of an ethyl group.
(1R,2R)-1-Ethyl-2-aminocyclohexane: Reduction product of (1R,2R)-1-Ethyl-2-nitrocyclohexane.
(1R,2R)-1-Ethyl-2-carboxycyclohexane: Oxidation product of this compound.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both an ethyl and a nitro group on the cyclohexane ring. This combination of functional groups and stereochemistry imparts distinct reactivity and potential applications compared to its analogs. The compound’s ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
CAS No. |
920985-38-2 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(1R,2R)-1-ethyl-2-nitrocyclohexane |
InChI |
InChI=1S/C8H15NO2/c1-2-7-5-3-4-6-8(7)9(10)11/h7-8H,2-6H2,1H3/t7-,8-/m1/s1 |
InChI Key |
PEFGFCZACCPXCL-HTQZYQBOSA-N |
Isomeric SMILES |
CC[C@@H]1CCCC[C@H]1[N+](=O)[O-] |
Canonical SMILES |
CCC1CCCCC1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















